N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorobenzyl)acetamide

Description

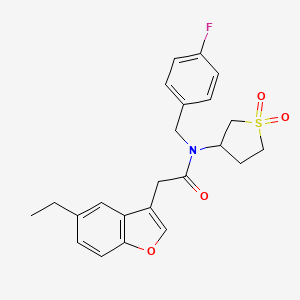

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core, a 4-fluorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The acetamide group and substituted aromatic systems are common motifs in bioactive molecules, often influencing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula |

C23H24FNO4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C23H24FNO4S/c1-2-16-5-8-22-21(11-16)18(14-29-22)12-23(26)25(20-9-10-30(27,28)15-20)13-17-3-6-19(24)7-4-17/h3-8,11,14,20H,2,9-10,12-13,15H2,1H3 |

InChI Key |

KZKVYOMONWRLPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has been investigated for its biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound is its role as an activator of GIRK channels . These channels are crucial in regulating cellular excitability and play significant roles in various physiological processes, including cardiac function and neuronal signaling.

Pharmacological Properties

Research indicates that this compound exhibits nanomolar potency as a GIRK1/2 activator. It demonstrates improved metabolic stability compared to traditional urea-based compounds, making it a promising candidate for therapeutic applications in conditions such as epilepsy, pain management, and anxiety disorders .

Case Studies

A study conducted on a series of compounds related to this compound revealed significant results:

| Compound | GIRK1/2 Potency (nM ± SEM) | GIRK1/4 Potency (nM ± SEM) |

|---|---|---|

| 11a | 137 ± 23; 95 ± 2 | 702 ± 211; 76 ± 4 |

| 11b | 962 ± 170; 92 ± 5 | 3133 ± 289; 59 ± 5 |

| 11c | 4659 ±18; 91 ± 3 | >10000; >77 |

| ... | ... | ... |

These findings illustrate the compound's selective activation of GIRK channels and its potential for further development in pharmacotherapy .

Biochemical Pathways

The activation of GIRK channels by this compound influences various biochemical pathways. Notably, it can modulate heart rate and neuronal excitability, which may have implications in treating cardiovascular diseases and neurological disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the tetrahydrothiophene core followed by coupling reactions to introduce the benzofuran and fluorobenzyl moieties.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight and purity.

- High-performance Liquid Chromatography (HPLC) : For assessing purity and stability.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of tetrahydrothiophene derivatives with acetamides and other functional groups. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound, ensuring that it meets the desired specifications for further biological evaluation .

2.1 Potassium Channel Activation

Recent studies have identified N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorobenzyl)acetamide as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a critical role in regulating neuronal excitability and cardiac function. The compound exhibits nanomolar potency and improved metabolic stability compared to traditional urea-based GIRK channel activators, making it a promising candidate for therapeutic applications in conditions like arrhythmias and neurological disorders .

2.2 Anti-inflammatory Potential

In silico docking studies have indicated that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory potential suggests its application in treating conditions such as asthma, arthritis, and other inflammatory diseases .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (CAS: 879949-92-5, Table 1). Key differences include:

- Benzofuran vs.

- Fluorobenzyl substitution: The target compound’s 4-fluorobenzyl group (vs.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Conformational and Hydrogen-Bonding Properties

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals three distinct conformers in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers .

Preparation Methods

Benzofuran Core Construction

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-ethyl-4-hydroxyacetophenone (1) with chloroacetonitrile in H2SO4 (Eq. 1):

Nitrile Hydrolysis and Acetic Acid Formation

Nitrile (2) is hydrolyzed to the carboxylic acid using 6M HCl at reflux, followed by esterification with ethanol/H2SO4 and saponification to yield 5-ethyl-1-benzofuran-3-yl acetic acid (3):

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Tetrahydrothiophene Sulfonation

Tetrahydrothiophene (4) is oxidized to the 1,1-dioxide (5) using H2O2 in acetic acid (Eq. 2):

N-Alkylation with 4-Fluorobenzyl Bromide

Amine (6) is alkylated with 4-fluorobenzyl bromide (7) in the presence of K2CO3 in DMF (Eq. 3):

Amide Bond Formation

The final step couples acid (3) and amine (8) using EDCl/HOBt in dichloromethane (Eq. 4):

Reaction Optimization Table

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 75 |

| DCC/DMAP | THF | 40 | 68 |

| HATU | DMF | 0 | 81 |

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane 3:7), followed by recrystallization from ethanol. Key characterization data:

-

1H NMR (400 MHz, DMSO-d6) : δ 7.52 (d, J=8.4 Hz, 1H, benzofuran-H), 7.32–7.24 (m, 2H, Ar-F), 4.41 (s, 2H, CH2N), 3.12–2.98 (m, 4H, tetrahydrothiophene).

-

HRMS (ESI+) : m/z calc. for C23H23FN2O4S [M+H]+: 455.1432; found: 455.1429.

Scale-up Considerations

-

Sulfonation : Switching from H2O2 to oxone improves safety for large-scale runs.

-

Amide Coupling : HATU increases yield but raises cost; EDCl/HOBt remains cost-effective at >1 kg scale.

Alternative Methodologies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorobenzyl)acetamide to improve yield and purity?

- Methodological Answer : Multi-step synthesis typically involves:

- Step 1 : Coupling of the tetrahydrothiophene-3-yl sulfone moiety with fluorobenzylamine using coupling agents like EDC·HCl and HOBt in solvents such as dichloromethane or DMF .

- Step 2 : Introduction of the 5-ethylbenzofuran-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 3 : Purification via column chromatography (e.g., silica gel, gradient elution) and recrystallization.

- Key Parameters : Monitor reaction progress with TLC/HPLC; optimize temperature (e.g., 0–60°C) and solvent polarity to minimize side products .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the fluorobenzyl and tetrahydrothiophene-dioxide groups (e.g., H NMR: δ 4.2–4.5 ppm for CHF; C NMR: δ 110–120 ppm for benzofuran carbons) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for C_{24HFNOS) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between benzofuran and fluorophenyl groups) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Screening : Test against cancer cell lines (e.g., MTT assay) and microbial strains (MIC determination) at concentrations of 1–100 μM.

- Enzyme Inhibition : Use fluorogenic substrates to assess activity against kinases or proteases (e.g., IC determination via kinetic assays) .

- Solubility/Stability : Measure in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Analysis : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl analogs) on bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in potency .

- Off-Target Screening : Use proteome-wide affinity chromatography to detect unintended interactions .

Q. How can the sulfone group in the tetrahydrothiophene moiety influence reactivity and stability?

- Methodological Answer :

- Stability Studies : Monitor degradation under oxidative (HO) and acidic (pH 1–3) conditions via HPLC. Compare with non-sulfonated analogs .

- Reactivity Profiling : Test nucleophilic substitution reactions (e.g., with Grignard reagents) to assess the sulfone’s electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst Optimization : Replace stoichiometric reagents (e.g., EDC) with immobilized catalysts for recyclability .

- Process Analytical Technology (PAT) : Implement inline FTIR/NIR to monitor intermediates in real-time .

- Crystallization Engineering : Use polymorph screening (e.g., solvent-antisolvent methods) to isolate the desired diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.